

# Application Notes and Protocols for CD80-Targeting Agents in Animal Studies

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## Compound of Interest

Compound Name: CD80-IN-3

Cat. No.: B3052932

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Disclaimer: Information regarding a specific molecule designated "**CD80-IN-3**" is not available in the public domain as of the last update. The following application notes and protocols are based on the publicly available data for ALPN-202 (davoceticept), an engineered CD80 variant fusion protein, and are intended to serve as a representative example for researchers interested in targeting the CD80 pathway in preclinical animal models. Researchers should critically evaluate and adapt these protocols for their specific molecule of interest.

## Introduction

CD80 (also known as B7-1) is a critical costimulatory molecule expressed on antigen-presenting cells (APCs) that plays a pivotal role in T-cell activation and tolerance.[1][2] Its interaction with CD28 on T cells provides a crucial second signal for T-cell activation, while its binding to CTLA-4 and PD-L1 can deliver inhibitory signals.[1][2] Therapeutic agents targeting the CD80 pathway, such as the engineered CD80 variant fusion protein ALPN-202, are being investigated for their potential to enhance anti-tumor immunity by blocking inhibitory signals and providing conditional CD28 costimulation.[3] These notes provide an overview of recommended dosages and protocols for in vivo animal studies based on ALPN-202.

## Quantitative Data Summary

The following tables summarize the reported dosages and study designs for ALPN-202 in various murine tumor models.

Table 1: Recommended Dosage and Administration of ALPN-202 in Mice

Animal Model	Cell Line	Administration Route	Dosage ( $\mu$ g/dose)	Dosing Schedule	Reference
C57BL/6NJ	B16-F10/hPD-L1	Intraperitoneal (IP)	100	Days 6, 8, and 11 post-tumor implantation	[3]
NOD-scid IL2R $\gamma$ manull (NSG)	SCC152/hPD-L1	Intraperitoneal (IP)	100	Every 3 days for 4 doses (Q3Dx4)	[3]
NOD-scid IL2R $\gamma$ manull (NSG)	SCC152/hPD-L1	Intraperitoneal (IP)	100	Every 7 days for 3 doses (Q7Dx3)	[3]

Table 2: Animal Models and Cell Lines Used in ALPN-202 Studies

Animal Strain	Tumor Model	Cell Line(s)	Key Features	Reference
C57BL/6NJ	Syngeneic Melanoma	B16-F10 engineered to express human PD-L1 (hPD-L1)	Immunocompetent model to assess anti-tumor immunity	[3]
NOD-scid IL2R $\gamma$ manull (NSG)	Humanized Xenograft	SCC152 engineered to express hPD-L1, co-implanted with human T cells	Immunodeficient model to evaluate human T-cell responses	[3]

## Experimental Protocols

### Murine Syngeneic Tumor Model Protocol

This protocol is adapted from studies using ALPN-202 in the B16-F10 melanoma model.[3]

#### a. Cell Culture:

- Culture B16-F10/hPD-L1 cells in appropriate media (e.g., DMEM supplemented with 10% FBS and selection antibiotics).

- Harvest cells during the logarithmic growth phase and assess viability (should be >95%).

b. Tumor Implantation:

- On Day 0, subcutaneously implant  $0.5 \times 10^6$  B16-F10/hPD-L1 cells in 100  $\mu$ L of sterile PBS or Matrigel into the right flank of female C57BL/6NJ mice.

c. Animal Randomization and Treatment:

- On Day 6 or 7, when tumors are palpable, measure tumor volumes.
- Randomize mice into treatment groups (e.g., vehicle control, ALPN-202, anti-PD-1, combination therapy).
- Administer ALPN-202 at 100  $\mu$ g/dose via intraperitoneal (IP) injection on days 6, 8, and 11.

d. Monitoring and Endpoints:

- Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
- Monitor animal body weight and overall health.
- For ex vivo analysis, euthanize a subset of mice at a predetermined time point to collect tumors and spleens for flow cytometry or RNA-Seq analysis.

## Humanized Mouse Xenograft Model Protocol

This protocol is based on the SCC152 xenograft model used to evaluate ALPN-202 with human T cells.[\[3\]](#)

a. Cell Culture:

- Culture SCC152/hPD-L1 cells as described above.
- Isolate and prepare human T cells (e.g., E6 TCR+ T cells) for injection.

**b. Tumor Implantation and Humanization:**

- On Day 0, subcutaneously implant  $4 \times 10^6$  SCC152/hPD-L1 cells in Matrigel into the right flank of female NSG mice.
- On Day 15, when tumors are established, inject  $5 \times 10^6$  human T cells per mouse via retro-orbital injection.

**c. Treatment:**

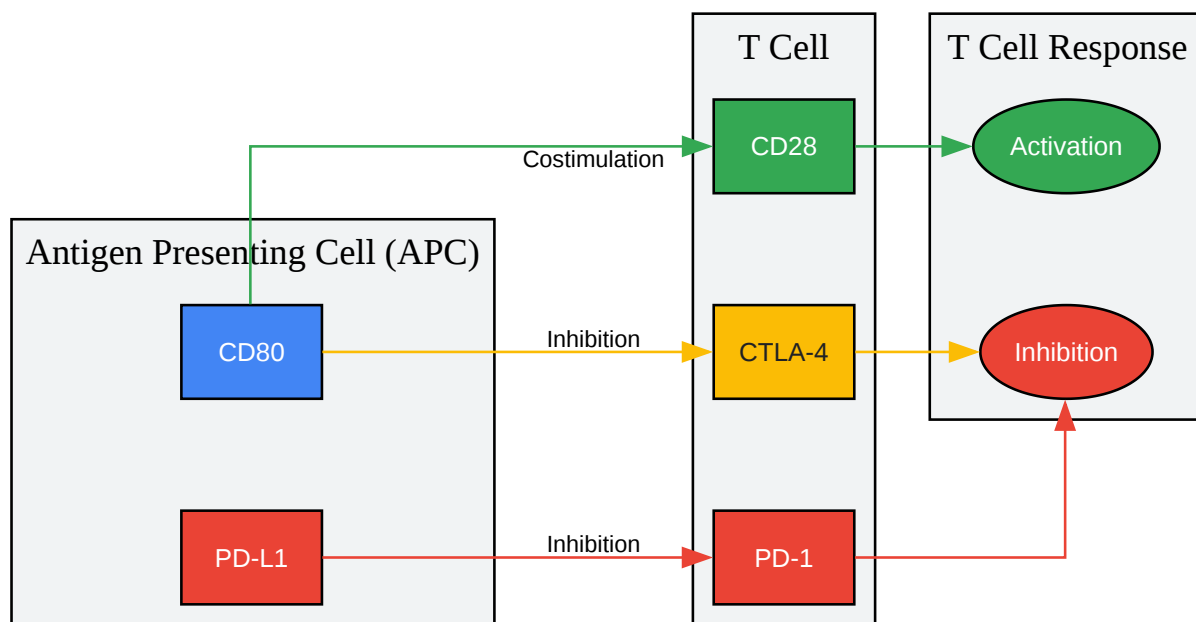
- On Day 16, begin treatment administration.
- Administer ALPN-202 at  $100 \mu\text{g}/\text{dose}$  via IP injection. Dosing schedules can be varied (e.g., Q3Dx4 or Q7Dx3).

**d. Monitoring and Endpoints:**

- Monitor tumor growth, body weight, and animal health as described in the syngeneic model protocol.
- Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study for analysis.

## Visualizations

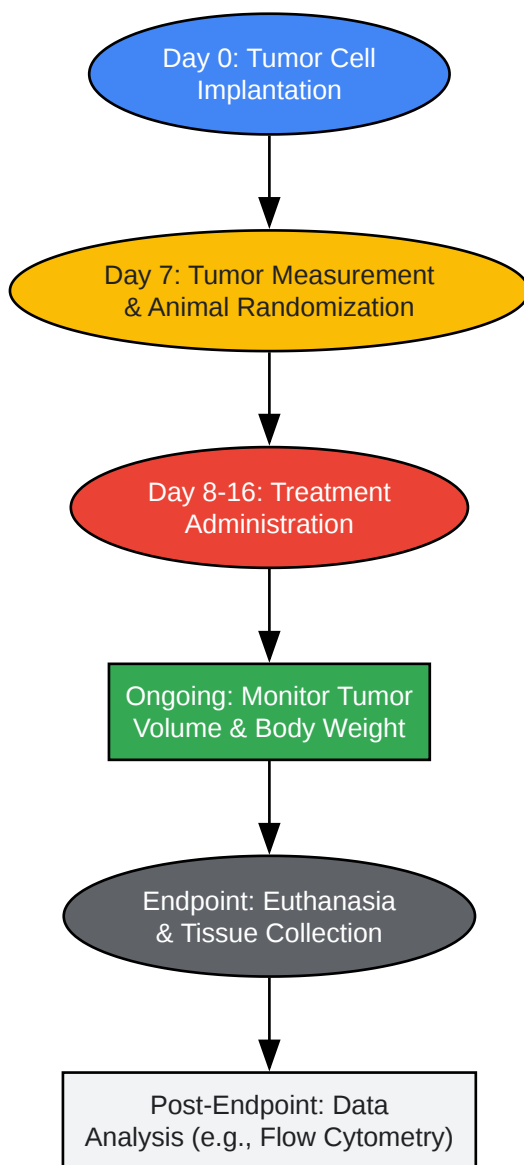
### Signaling Pathway of CD80 Interactions



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Caption: CD80 interactions with T-cell surface receptors leading to either activation or inhibition.

## Experimental Workflow for In Vivo Efficacy Study



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Caption: General experimental workflow for a murine tumor model efficacy study.

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## References

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